Cas no 254883-95-9 (6-Methylquinoline-3-carboxylic acid)

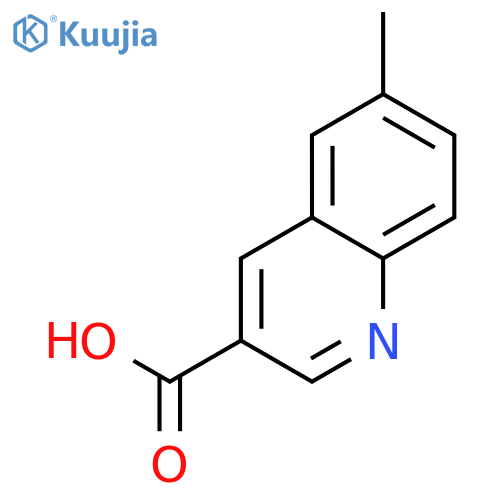

254883-95-9 structure

商品名:6-Methylquinoline-3-carboxylic acid

CAS番号:254883-95-9

MF:C11H9NO2

メガワット:187.194662809372

MDL:MFCD09787840

CID:851990

PubChem ID:14672822

6-Methylquinoline-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-Methylquinoline-3-carboxylic acid

- 4-HYDROXY-2-METHYLQUINOLINE-8-CARBOXYLIC ACID

- AB52359

- AGN-PC-002C7Z

- AK134249

- CTK8E5441

- KB-249205

- SureCN7728789

- 254883-95-9

- SCHEMBL7728789

- AKOS006282349

- DB-067407

- 6-METHYLQUINOLINE-3-CARBOXYLICACID

- EN300-246232

- MFCD09787840

- 6-methylquinoline-3-carboxylic acid, AldrichCPR

- J-016014

- CS-0205719

- DTXSID30562883

-

- MDL: MFCD09787840

- インチ: InChI=1S/C11H9NO2/c1-7-2-3-10-8(4-7)5-9(6-12-10)11(13)14/h2-6H,1H3,(H,13,14)

- InChIKey: XILGKXKKWQIQNQ-UHFFFAOYSA-N

- ほほえんだ: CC1=CC2=CC(=CN=C2C=C1)C(=O)O

計算された属性

- せいみつぶんしりょう: 187.06300

- どういたいしつりょう: 187.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 50.2Ų

じっけんとくせい

- PSA: 50.19000

- LogP: 2.24140

6-Methylquinoline-3-carboxylic acid セキュリティ情報

6-Methylquinoline-3-carboxylic acid 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Methylquinoline-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB213655-250 mg |

6-Methylquinoline-3-carboxylic acid; . |

254883-95-9 | 250mg |

€289.00 | 2023-05-06 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6879-250MG |

6-methylquinoline-3-carboxylic acid |

254883-95-9 | 95% | 250MG |

¥ 435.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6879-500MG |

6-methylquinoline-3-carboxylic acid |

254883-95-9 | 95% | 500MG |

¥ 726.00 | 2023-04-05 | |

| TRC | M342343-100mg |

6-Methylquinoline-3-carboxylic acid |

254883-95-9 | 100mg |

$ 70.00 | 2022-06-03 | ||

| Alichem | A189004034-25g |

6-Methylquinoline-3-carboxylic acid |

254883-95-9 | 95% | 25g |

$4643.10 | 2023-09-02 | |

| Enamine | EN300-246232-2.5g |

6-methylquinoline-3-carboxylic acid |

254883-95-9 | 95% | 2.5g |

$524.0 | 2024-06-19 | |

| Alichem | A189004034-10g |

6-Methylquinoline-3-carboxylic acid |

254883-95-9 | 95% | 10g |

$2532.60 | 2023-09-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-291406A-1 g |

6-Methylquinoline-3-carboxylic acid, |

254883-95-9 | 1g |

¥2,858.00 | 2023-07-11 | ||

| Enamine | EN300-246232-0.5g |

6-methylquinoline-3-carboxylic acid |

254883-95-9 | 95% | 0.5g |

$241.0 | 2024-06-19 | |

| Enamine | EN300-246232-1.0g |

6-methylquinoline-3-carboxylic acid |

254883-95-9 | 95% | 1.0g |

$310.0 | 2024-06-19 |

6-Methylquinoline-3-carboxylic acid 関連文献

-

Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

3. Book reviews

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

254883-95-9 (6-Methylquinoline-3-carboxylic acid) 関連製品

- 1670-83-3(1H-Indole-7-carboxylic acid)

- 6480-68-8(Quinoline-3-carboxylic acid)

- 771-50-6(1H-indole-3-carboxylic acid)

- 10349-57-2(Quinoline-6-carboxylic acid)

- 86-59-9(quinoline-8-carboxylic acid)

- 209920-43-4(6-Methyl-1H-indole-3-carboxylic acid)

- 10242-02-1(5-Methyl-1H-indole-3-carboxylic acid)

- 858515-65-8(4-Methyl-1H-indole-3-carboxylic acid)

- 7159-36-6(Isoquinoline-4-carboxylic acid)

- 1082040-92-3(1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:254883-95-9)6-Methylquinoline-3-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):153.0